molecular formula C10H11FO2 B2983329 3-(2-Fluorophenyl)-2-methylpropanoic acid CAS No. 943113-85-7

3-(2-Fluorophenyl)-2-methylpropanoic acid

Cat. No. B2983329
CAS RN: 943113-85-7
M. Wt: 182.194
InChI Key: JDWUYNKWOVASPA-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)propionic acid” is a chemical compound with the molecular formula C9H8FO2 . It is a white to cream-colored powder .


Molecular Structure Analysis

The molecular structure of “3-(2-Fluorophenyl)propionic acid” is represented by the SMILES string [O-]C(=O)CCC1=CC=CC=C1F .


Physical And Chemical Properties Analysis

The melting point of “3-(2-Fluorophenyl)propionic acid” is between 72.5-81.5°C .

Scientific Research Applications

Fluorescent Chemosensors

Research on fluorescent chemosensors has demonstrated the utility of compounds based on fluorophoric platforms like 4-Methyl-2,6-diformylphenol (DFP), for detecting a wide range of analytes including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, which are essential for applications in environmental monitoring, clinical diagnostics, and chemical analysis (Roy, 2021).

Synthesis of Key Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen—a non-steroidal anti-inflammatory and analgesic material—highlights the importance of fluorinated compounds in pharmaceutical manufacturing. The development of practical, pilot-scale methods for its preparation underscores the role of fluorinated intermediates in the synthesis of medically relevant compounds (Qiu et al., 2009).

Derivatives and Therapeutic Applications

Caffeic acid derivatives, which share a similar phenylpropanoid framework to 3-(2-Fluorophenyl)-2-methylpropanoic acid, have been explored for their broad spectrum of biological activities and potential therapeutic applications. These derivatives are being developed into new chemical entities with potential therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with marketed drugs is a strategic approach for developing derivatives with therapeutic applications (Silva, Oliveira, & Borges, 2014).

Environmental and Toxicological Considerations

Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and potential effects of fluorinated compounds. Understanding the biodegradation pathways of these compounds is crucial for assessing their environmental impact and for developing strategies to mitigate their persistence (Liu & Avendaño, 2013).

Safety and Hazards

“3-(2-Fluorophenyl)propionic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUYNKWOVASPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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